Structural Differentiation at the Triazole 5-Position: OH vs. NH₂ Hydrogen-Bonding Capacity
The target compound features a 5-hydroxy-1,2,4-triazole moiety, whereas the most advanced chitinase inhibitor leads in the literature uniformly carry a 5-amino-1,2,4-triazole. The replacement of NH₂ by OH eliminates one hydrogen-bond donor and converts one hydrogen-bond acceptor into a weaker acceptor, which can significantly alter target binding affinity and metabolic stability. In the related 1-(3-amino-1H-1,2,4-triazol-5-yl)piperidin-4-amine scaffold, a compound with IC₅₀ = 100 nM against AMCase has been reported [1], but no direct comparator exists for the 5-OH analog. The O→NH substitution also impacts metabolic stability, as the 5-OH group is more susceptible to phase II conjugation than the 5-NH₂ group .
| Evidence Dimension | Hydrogen-bond donor/acceptor character of the triazole 5-position |
|---|---|
| Target Compound Data | 5-OH (hydroxy) – 1 HBD, 1 HBA (weak acceptor) |
| Comparator Or Baseline | 5-NH₂ (amino) – 2 HBD, 1 HBA (stronger acceptor); literature example IC₅₀ = 100 nM against AMCase [1] |
| Quantified Difference | Qualitative: alteration of hydrogen-bonding pattern; quantitative AMCase IC₅₀ for the 5-OH analog has not been publicly reported. |
| Conditions | In silico hydrogen-bond analysis and literature IC₅₀ data for the 5-NH₂ analog [1]. |
Why This Matters
Procurement decisions for structure-activity relationship (SAR) exploration require distinct hydrogen-bond pharmacophores; selecting the 5-OH variant enables probing of non-canonical binding modes unattainable with the 5-NH₂ series.
- [1] Mazur, M. et al. Development of Dual Chitinase Inhibitors as Potential New Treatment for Respiratory System Diseases. J. Med. Chem. 2019, 62, 7126–7145. View Source
